1-Azakenpaullone
Overview
Description
1-Azakenpaullone is a cell permeable, potent, selective inhibitor of glycogen synthase kinase 3β (GSK3β) with 100-fold less cross-reactivity against CDKs . It can be used together with BIO and CHIR99021 as “gold standards” for GSK3 inhibition .
Chemical Reactions Analysis
1-Azakenpaullone is known to inhibit GSK-3β, a key regulator of Runx2 activity in osteoblastic formation . It shows potent inhibitory activity against GSK-3β over CDK1/cyclin B and CDK5/p25 .Physical And Chemical Properties Analysis
1-Azakenpaullone has a molecular weight of 328.16 and a chemical formula of C15H10BrN3O . It is a solid substance that is insoluble in H2O and EtOH, but soluble in DMSO .Scientific Research Applications
Selective Inhibition of Glycogen Synthase Kinase-3 Beta 1-Azakenpaullone has been identified as a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase involved in numerous cellular processes. This selectivity is attributed to the unique charge distribution within the 1-azakenpaullone molecule, differentiating it from other paullone derivatives (Kunick et al., 2004).
Regeneration Research in Annelids In annelids, the Wnt/β-catenin signaling pathway, which can be influenced by 1-azakenpaullone, plays a crucial role in cellular proliferation, wound healing, and blastema development during regeneration. 1-Azakenpaullone, by inhibiting GSK3β, potentially over-activates this pathway, influencing the stages of blastema differentiation and resegmentation in the annelid Syllis malaquini (Ribeiro & Aguado, 2021).
- akenpaullone has been studied in the context of human preimplantation embryo development, specifically its effects on the WNT/β-catenin signaling pathway. The stabilization of β-catenin with 1-azakenpaullone led to changes in the development of the trophectoderm lineage in human blastocysts, demonstrating its potential impact on early embryogenesis (Krivega, Essahib, & Van de Velde, 2015).
Pancreatic Beta Cell Protection and Replication 1-Azakenpaullone and its derivatives have been found to play a role in pancreatic beta cell growth and survival. The compound has been shown to stimulate beta cell replication and protect against cell death, suggesting its potential utility in diabetes treatment. Additionally, 1-azakenpaullone derivatives have stimulated the expression of beta cell transcription factors, highlighting their significance in beta cell regenerative therapy (Stukenbrock et al., 2008).
Zebrafish Embryo Toxicology and AHR Interaction Research on zebrafish embryos has explored the interaction between 1-azakenpaullone and the aryl hydrocarbon receptor (AHR), particularly in the context of developmental toxicity. The study found that 1-azakenpaullone's modulation of β-catenin signaling interacts with AHR agonists, affecting embryo toxicity and transcriptional responses. This highlights a significant role for 1-azakenpaullone in understanding toxicological and physiological processes governed by AHR (Wincent, Stegeman, & Jönsson, 2015).
Safety And Hazards
properties
IUPAC Name |
14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042686 | |
Record name | Azakenpaullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azakenpaullone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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